molecular formula C13H22O6 B12319197 4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene

4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene

Cat. No.: B12319197
M. Wt: 274.31 g/mol
InChI Key: HKUZYSYUFMRRNR-UHFFFAOYSA-N
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Description

a-D-Mannopyranoside, methyl 2,34,6-bis-O-(1-methylethylidene)-: is an organic compound belonging to the class of o-glycosyl compounds. It is commonly used in microbiology for the differentiation of Listeria species, as well as in various biochemical research applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions typically involve nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of a-D-Mannopyranoside, methyl 2,3:4,6-bis-O-(1-methylethylidene)- involves its role as a competitor inhibitor of the binding of mannose by Escherichia coli. This inhibition is crucial for studying the interactions between mannose and various biological molecules .

Comparison with Similar Compounds

  • Methyl α-D-glucopyranoside
  • Methyl α-D-galactopyranoside
  • Methyl β-D-glucopyranoside
  • Methyl β-D-galactopyranoside

Uniqueness: What sets a-D-Mannopyranoside, methyl 2,3:4,6-bis-O-(1-methylethylidene)- apart from these similar compounds is its specific configuration and its application in differentiating Listeria species. Its unique structure allows it to be used in specialized biochemical and microbiological applications .

Properties

IUPAC Name

7-methoxy-4,4,12,12-tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O6/c1-12(2)15-6-7-8(17-12)9-10(11(14-5)16-7)19-13(3,4)18-9/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZYSYUFMRRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(C(O2)OC)OC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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